molecular formula C12H23NO3 B14720778 Propyl 5-(diethylamino)-5-oxopentanoate CAS No. 6946-56-1

Propyl 5-(diethylamino)-5-oxopentanoate

Cat. No.: B14720778
CAS No.: 6946-56-1
M. Wt: 229.32 g/mol
InChI Key: GXNKTYKMAVSEIN-UHFFFAOYSA-N
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Description

Propyl 5-(diethylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a diethylamino group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(diethylamino)-5-oxopentanoate typically involves the esterification of 5-(diethylamino)-5-oxopentanoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The ester is typically purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(diethylamino)-5-oxopentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-(diethylamino)-5-oxopentanoic acid and propanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.

Major Products

    Hydrolysis: 5-(diethylamino)-5-oxopentanoic acid and propanol.

    Reduction: 5-(diethylamino)-5-hydroxypentanoate.

    Substitution: Various amides depending on the nucleophile used.

Scientific Research Applications

Propyl 5-(diethylamino)-5-oxopentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The ester is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 5-(diethylamino)-5-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the body to release the active 5-(diethylamino)-5-oxopentanoic acid, which can then interact with enzymes and receptors. The diethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(diethylamino)-5-oxopentanoate
  • Methyl 5-(diethylamino)-5-oxopentanoate
  • Butyl 5-(diethylamino)-5-oxopentanoate

Uniqueness

Propyl 5-(diethylamino)-5-oxopentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

6946-56-1

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

propyl 5-(diethylamino)-5-oxopentanoate

InChI

InChI=1S/C12H23NO3/c1-4-10-16-12(15)9-7-8-11(14)13(5-2)6-3/h4-10H2,1-3H3

InChI Key

GXNKTYKMAVSEIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCC(=O)N(CC)CC

Origin of Product

United States

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